Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate
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Overview
Description
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate is an organophosphorus compound that features a piperidine ring attached to a prop-1-en-2-yl group, which is further bonded to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the piperidine derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonate metabolism.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate: is similar to other phosphonate derivatives such as:
Uniqueness:
- The presence of the piperidine ring in this compound provides unique steric and electronic properties that can influence its reactivity and binding interactions. This makes it distinct from other similar compounds with different heterocyclic rings .
Properties
CAS No. |
651718-39-7 |
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Molecular Formula |
C12H24NO3P |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylprop-1-enyl)piperidine |
InChI |
InChI=1S/C12H24NO3P/c1-4-15-17(14,16-5-2)12(3)11-13-9-7-6-8-10-13/h11H,4-10H2,1-3H3 |
InChI Key |
HKAIAUTYYAHOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CN1CCCCC1)C)OCC |
Origin of Product |
United States |
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